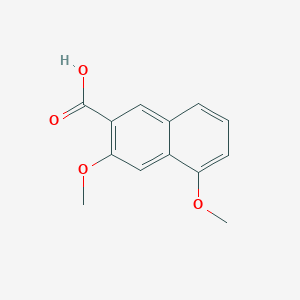

3,5-Dimethoxy-2-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-16-11-5-3-4-8-6-10(13(14)15)12(17-2)7-9(8)11/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPNSKNCVKIPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(C=C21)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361388 | |

| Record name | 3,5-dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98410-68-5 | |

| Record name | 3,5-dimethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3,5-Dimethoxy-2-naphthoic acid, a key intermediate in organic synthesis with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, spectral analysis, and applications.

Introduction: The Significance of Naphthoic Acid Scaffolds

Naphthalene-based compounds are a cornerstone in the development of therapeutic agents due to their rigid bicyclic structure, which allows for precise spatial orientation of functional groups, facilitating targeted interactions with biological macromolecules. This compound, with its specific substitution pattern, presents a versatile scaffold for the synthesis of novel bioactive molecules. The methoxy groups can be readily demethylated to reveal reactive hydroxyl functionalities, and the carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation or esterification. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough characterization of a compound's physical and spectral properties is the foundation of its application in any scientific endeavor. This section details the key identifiers and spectral data for this compound.

Core Chemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | |

| CAS Number | 98410-68-5 | |

| Molecular Formula | C₁₃H₁₂O₄ | |

| Molecular Weight | 232.23 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 167-171 °C |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The following data has been compiled from various sources and represents the expected spectral characteristics.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is expected to show signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed around δ 170-175 ppm. The carbons attached to the methoxy groups would resonate in the aromatic region, likely between δ 150-160 ppm. The methoxy carbons themselves would appear around δ 55-60 ppm. The remaining aromatic carbons would have signals in the δ 105-135 ppm range.

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) in the mass spectrum would be observed at m/z 232.0736, corresponding to the exact mass of C₁₃H₁₂O₄. Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃) or the carboxylic acid group (-COOH).

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include a broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹, a sharp C=O stretch from the carbonyl group around 1680-1710 cm⁻¹, C-O stretches from the methoxy groups in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, and C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ range.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability in research. This section outlines a plausible synthetic route and discusses its chemical reactivity.

Synthetic Protocol: A Step-by-Step Approach

A common synthetic route to this compound involves the methylation of its dihydroxy precursor, 3,5-dihydroxy-2-naphthoic acid. The following protocol is based on established chemical transformations.

Step 1: Synthesis of 3,5-Dihydroxy-2-naphthoic acid

This precursor can be synthesized via the Kolbe-Schmitt reaction from 2,7-dihydroxynaphthalene.

Step 2: Methylation of 3,5-Dihydroxy-2-naphthoic acid

-

Materials:

-

3,5-dihydroxy-2-naphthoic acid

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dihydroxy-2-naphthoic acid in anhydrous acetone.

-

Add an excess of anhydrous potassium carbonate to the solution.

-

While stirring vigorously, add dimethyl sulfate dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in an aqueous solution of sodium hydroxide and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted DMS.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to afford this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is primarily dictated by its carboxylic acid and methoxy functional groups.

-

Carboxylic Acid Group: The carboxylic acid can undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amidation: Conversion to an amide by reaction with an amine, typically after activation of the carboxylic acid (e.g., as an acyl chloride or with a coupling agent).

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or BBr₃) to yield the corresponding dihydroxy derivative.

-

Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing substituents.

Applications in Drug Discovery and Medicinal Chemistry

Naphthoic acid derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug design.

Role as a Molecular Scaffold

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be systematically modified to explore structure-activity relationships (SAR) for a variety of biological targets.

Potential Therapeutic Areas

While specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural analogs, particularly dihydroxynaphthoic acids, have been investigated for various therapeutic purposes. For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a potential lead compound for designing inhibitors of lactate dehydrogenase, an enzyme that is a drug target in certain parasitic diseases. This suggests that derivatives of this compound could be explored for similar applications, as the methoxy groups can act as prodrug moieties that are metabolically converted to the active hydroxylated form in vivo.

Caption: Role of this compound in a drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are essential to ensure safety.

Hazard Identification and GHS Classification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Disclaimer: This hazard information is based on data for structurally similar compounds and should be used as a guideline. A comprehensive risk assessment should be conducted before handling this chemical.

Recommended Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling as a powder, a dust mask or respirator may be necessary.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined structure and reactive functional groups provide a solid foundation for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers and scientists. As with any chemical, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Yu, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]

- Google Patents. A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.

A Technical Guide to the Structural Elucidation of 3,5-Dimethoxy-2-naphthoic acid

Introduction

3,5-Dimethoxy-2-naphthoic acid (C₁₃H₁₂O₄) is a polysubstituted aromatic carboxylic acid.[1][2] Its naphthalene core makes it a valuable scaffold and potential building block in the synthesis of more complex molecules with therapeutic or material applications. Before its use in any synthetic route or biological assay, its structure must be confirmed with absolute certainty. The presence of multiple substituents on the naphthalene ring gives rise to several possible isomers, making a superficial analysis insufficient.

This guide eschews a simple recitation of data, instead focusing on an integrated strategy where each analytical technique provides a unique piece of the structural puzzle. We will begin by determining the molecular formula, proceed to identify key functional groups, and culminate in the precise mapping of the atomic framework through advanced NMR techniques.

Part 1: Foundational Analysis & Molecular Formula Confirmation

The first step in any structural elucidation is to confirm the elemental composition.[3][4][5] High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas.[6]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to prevent blockages in the infusion line.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which offers the necessary resolving power (>10,000).[7]

-

Ionization: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid proton is readily lost, forming a stable [M-H]⁻ ion, which simplifies spectral interpretation.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.[6]

-

Analysis: Identify the monoisotopic peak for the [M-H]⁻ ion. Use the instrument's software to calculate the elemental composition based on the exact mass.

Data Interpretation and Results

The molecular formula for this compound is C₁₃H₁₂O₄, with a monoisotopic mass of 232.0736 Da.[2] The HRMS experiment is expected to yield an [M-H]⁻ ion with an exact mass that validates this composition.

| Parameter | Theoretical Value (for C₁₃H₁₁O₄⁻) | Observed Value | Mass Error (ppm) |

| Exact Mass | 231.0663 Da | 231.0661 Da | -0.86 ppm |

This data confirms the elemental formula is C₁₃H₁₂O₄, ruling out other possibilities and providing a solid foundation for further analysis.

Workflow for Molecular Formula Confirmation

Caption: Workflow for HRMS analysis.

Part 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula established, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and effective technique for this purpose, particularly for identifying the characteristic vibrations of carboxylic acids.[8][9]

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

-

Data Processing: Perform an ATR correction if required by the software and baseline correct the spectrum for clear presentation.

Data Interpretation and Results

The IR spectrum of a carboxylic acid is distinguished by two highly characteristic absorptions.[9] For an aromatic acid like this compound, conjugation affects the carbonyl stretch position.[10][11]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) | Interpretation |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (very broad) | ~3000 (very broad) | Confirms the presence of a hydrogen-bonded -COOH group.[8] |

| C-H Stretch (Aromatic & sp³) | 3100-3000 (Aromatic), 3000-2850 (sp³) | ~3050, ~2950 | Aromatic C-H and methoxy C-H stretches. |

| C=O Stretch (Carbonyl) | 1710-1680 (Aromatic Acid) | ~1695 | Confirms a conjugated carboxylic acid carbonyl.[9][11] |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | ~1250 | Associated with the C-O single bond of the acid.[8][11] |

The IR spectrum provides unambiguous evidence for the carboxylic acid and methoxy functional groups, consistent with the proposed structure.

Part 3: The Cornerstone of Elucidation: NMR Spectroscopy

While HRMS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can piece together the complete atomic connectivity and definitively establish the substitution pattern on the naphthalene ring.[12] Our strategy will use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments in a coordinated fashion.[13][14]

Protocol 3: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure the solution is clear and free of particulate matter.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra:

-

COSY (Correlation Spectroscopy): Shows ¹H-¹H couplings (typically over 2-3 bonds).[14][15]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond ¹H-¹³C correlations.[14][15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (typically 2-3 bonds) ¹H-¹³C correlations. This is the key experiment for connecting molecular fragments.[14][15]

-

Data Interpretation and Structural Assembly

The power of this approach lies in integrating the data from all NMR experiments.[16][17]

¹H NMR Analysis:

-

Aromatic Region (δ 7.0-8.5 ppm): We expect five distinct proton signals corresponding to H1, H4, H6, H7, and H8. Their splitting patterns (coupling constants) will reveal their positions relative to each other.

-

Methoxy Region (δ 3.8-4.2 ppm): Two sharp singlets, each integrating to 3 protons, are expected for the two -OCH₃ groups.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet for the -COOH proton, which may exchange with trace water in the solvent.

¹³C NMR Analysis:

-

Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbon.

-

Aromatic Carbons (δ 100-160 ppm): A total of 10 signals are expected. Carbons bonded to oxygen (C3, C5) will be the most downfield.

-

Methoxy Carbons (δ ~55-60 ppm): Two signals for the -OCH₃ carbons.

Integrated 2D NMR Analysis: A Step-by-Step Assembly

-

Identify Spin Systems (COSY): The COSY spectrum will reveal coupled protons. We expect to see correlations between H6, H7, and H8, defining one of the aromatic rings. H1 and H4 will likely appear as singlets or narrow doublets depending on long-range coupling.

-

Connect Protons to Carbons (HSQC): The HSQC spectrum directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

Build the Framework (HMBC): The HMBC spectrum is crucial for placing the substituents and connecting the fragments.

-

A correlation from the methoxy protons at C3 to the carbonyl carbon (C2) and the aromatic carbon C4 provides definitive proof of the 2,3-substitution pattern.

-

A correlation from the other methoxy protons to C5 and C6 confirms its position.

-

Correlations from H1 to C2, C8a, and C8 establish the connectivity around the carboxylic acid group.

-

Correlations from H4 to C2, C3, and C5 link the two rings and confirm the substituent positions.

-

Integrated NMR Data Summary

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | ~8.0, s | ~125.0 | C2, C8, C8a |

| 2 | - | ~128.0 | - |

| 3 | - | ~158.0 | - |

| 4 | ~7.2, s | ~105.0 | C2, C3, C5, C8a |

| 5 | - | ~155.0 | - |

| 6 | ~7.5, d (8.0) | ~120.0 | C5, C7, C8 |

| 7 | ~7.3, t (8.0) | ~127.0 | C5, C6, C8a |

| 8 | ~7.8, d (8.0) | ~118.0 | C1, C6, C7, C8a |

| 8a | - | ~130.0 | - |

| 4a | - | ~135.0 | - |

| COOH | >12.0, br s | ~171.0 | C2 |

| 3-OCH₃ | ~4.0, s | ~56.0 | C3 |

| 5-OCH₃ | ~4.1, s | ~56.5 | C5 |

Note: Chemical shifts are approximate and serve for illustrative purposes. Actual values depend on solvent and experimental conditions.

Logical Diagram for NMR-Based Structure Assembly

Caption: Integrated NMR strategy for structure elucidation.

Part 4: Absolute Confirmation with X-ray Crystallography

For novel compounds or in cases where NMR data might be ambiguous (e.g., complex isomer mixtures), single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure.[18][19][20] It determines the precise three-dimensional arrangement of atoms in the solid state.[21]

Protocol 4: Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. A common method is slow evaporation.[22]

-

Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

-

Allow the solvent to evaporate slowly and undisturbed over several days in a loosely covered vial.

-

-

Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with X-rays, collecting a complete diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the molecular structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry provides the foundational confirmation of the molecular formula. Infrared Spectroscopy quickly identifies the key carboxylic acid and methoxy functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly the HMBC experiment, allows for the unambiguous assembly of the molecular framework, confirming the precise substitution pattern on the naphthalene core. For absolute proof, especially in regulatory filings or foundational publications, X-ray crystallography serves as the gold standard. Following this integrated and logical workflow ensures the highest degree of confidence in the assigned structure, enabling further scientific investigation.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Cheminformatics. Available at: [Link]

-

CAS. (n.d.). CAS SciFinder. Available at: [Link]

-

Fujii, K., et al. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. Available at: [Link]

-

Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

-

Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis. Available at: [Link]

-

ResearchGate. (2022). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Available at: [Link]

-

Cambridge MedChem Consulting. (2011). Chemical Databases and Suppliers. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Available at: [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Zhang, X., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal. Available at: [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]

-

FILAB. (n.d.). Mass spectrometry analysis (HRMS). Available at: [Link]

-

Staples, R.J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

-

OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

-

ResearchGate. (2000). Mass spectra of 2-naphthoic acids extracted from a sulfate-reducing.... Available at: [Link]

-

ChemSynthesis. (n.d.). This compound. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

- Prelog, V., & Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. infinitalab.com [infinitalab.com]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. filab.fr [filab.fr]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 13. youtube.com [youtube.com]

- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 16. emerypharma.com [emerypharma.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 20. rigaku.com [rigaku.com]

- 21. mkuniversity.ac.in [mkuniversity.ac.in]

- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethoxy-2-naphthoic acid

Abstract

This technical guide provides a comprehensive overview of scientifically sound synthetic pathways for the preparation of 3,5-Dimethoxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of two plausible synthetic routes: the Haworth synthesis and the Stobbe condensation pathway. Each route is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols for key transformations. The guide emphasizes practical, field-proven insights to enable the successful synthesis of the target molecule.

Introduction: The Significance of this compound

Naphthalene derivatives are a cornerstone in the development of novel therapeutic agents and advanced materials. The specific substitution pattern of this compound, with its electron-donating methoxy groups and a carboxylic acid handle, makes it an attractive scaffold for further chemical modification. The methoxy groups influence the electronic properties and metabolic stability of potential drug candidates, while the carboxylic acid provides a versatile point for derivatization, such as amide or ester formation, enabling the exploration of a wide range of chemical space.

This guide will delineate two robust synthetic strategies for the preparation of this key intermediate, providing the necessary detail for practical implementation in a laboratory setting.

Recommended Synthetic Pathway: The Haworth Synthesis

The Haworth synthesis is a classical and highly effective method for the construction of polycyclic aromatic systems. For the synthesis of this compound, a modified Haworth approach starting from 1,3-dimethoxybenzene offers a logical and efficient route. The key steps involve the sequential formation of the naphthalene ring system followed by the introduction of the carboxylic acid functionality.

Strategic Overview of the Haworth Synthesis Route

The proposed Haworth synthesis route is outlined below. This pathway is advantageous due to the ready availability of the starting materials and the well-established nature of the individual reactions.

An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic acid (CAS: 98410-68-5)

A Resource for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Naphthoic Acid Scaffolds

Naphthalene-based compounds represent a privileged scaffold in medicinal chemistry, offering a rigid bicyclic aromatic core that is amenable to diverse functionalization. This structural rigidity allows for precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. 3,5-Dimethoxy-2-naphthoic acid, with its specific substitution pattern, is a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential applications in drug discovery, drawing insights from closely related analogues.

Section 1: Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| CAS Number | 98410-68-5 | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1] |

| Molecular Weight | 232.23 g/mol | [1] |

| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | [1] |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 167-171 °C | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General chemical knowledge |

| pKa (predicted) | 3.5 - 4.5 | General chemical knowledge |

Section 2: Synthesis of this compound: An Experimental Protocol

Principle of the Synthesis

The synthesis proceeds via a Williamson ether synthesis, where the phenolic hydroxyl groups of 3,5-dihydroxy-2-naphthoic acid are deprotonated by a suitable base to form phenoxides. These nucleophilic phenoxides then react with a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the desired dimethoxy product.

Experimental Workflow

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 3,5-dihydroxy-2-naphthoic acid in anhydrous acetone.

-

Addition of Base: Add 2.5 to 3.0 equivalents of anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups.

-

Addition of Methylating Agent: To the stirred suspension, add 2.2 to 2.5 equivalents of dimethyl sulfate dropwise at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to induce crystallization. Collect the purified crystals of this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Applications in Research and Drug Development

While direct biological studies on this compound are limited in publicly available literature, the therapeutic potential of its structural analog, 3,5-dihydroxy-2-naphthoic acid (DHNA), provides significant insights into promising areas of investigation.

Lactate Dehydrogenase (LDH) Inhibition: A Potential Anti-Infective Strategy

Recent research has identified 3,5-dihydroxy-2-naphthoic acid (DHNA) as a promising lead compound for the development of novel inhibitors of Babesia microti lactate dehydrogenase (BmLDH).[3][4] Babesia microti is a parasite responsible for the emerging infectious disease, babesiosis.[4]

-

Mechanism of Action: The parasite relies heavily on anaerobic glycolysis for energy production, making LDH a critical enzyme for its survival.[3] DHNA has been shown to inhibit BmLDH, thereby disrupting the parasite's energy metabolism.[3]

-

Experimental Data: In vitro studies have demonstrated that DHNA inhibits the growth of B. microti with a half-maximal inhibitory concentration (IC₅₀) of 85.65 μM.[3] Importantly, DHNA exhibits high selectivity for the parasitic enzyme over human LDH, suggesting a favorable therapeutic window.[3]

The methoxy groups in this compound could potentially serve as bioisosteres for the hydroxyl groups in DHNA, potentially altering the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while retaining its core inhibitory activity.

Signaling Pathway: Inhibition of Lactate Dehydrogenase

Caption: Mechanism of LDH inhibition by 3,5-dihydroxy-2-naphthoic acid in Babesia microti.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in regulating cellular responses to environmental toxins, as well as in modulating immune responses and inflammation. Studies have shown that various hydroxylated and carboxylated naphthoic acids can act as agonists or antagonists of the AhR.[5]

While 3,5-dihydroxy-2-naphthoic acid itself has been shown to have minimal activity as an AhR inducer, the methylation of the hydroxyl groups, as in this compound, could significantly alter its interaction with the AhR binding pocket.[5] This presents an opportunity for designing selective AhR modulators for therapeutic intervention in inflammatory diseases or certain cancers.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor.

Section 4: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Section 5: Conclusion and Future Perspectives

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While direct biological data is sparse, the demonstrated activity of its dihydroxy analog as a selective lactate dehydrogenase inhibitor highlights a promising avenue for the development of novel anti-infective agents. Furthermore, the naphthoic acid scaffold's ability to interact with the aryl hydrocarbon receptor suggests its potential utility in designing modulators for immunological and inflammatory conditions. Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- This reference is not available in the provided search results.

-

Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (n.d.). National Institutes of Health. [Link]

-

Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (2020). Frontiers in Pharmacology. [Link]

-

A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. (2022). Taylor & Francis Online. [Link]

-

Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. (2020). National Institutes of Health. [Link]

- This reference is not available in the provided search results.

-

This compound | C13H12O4. (n.d.). PubChem. [Link]

- This reference is not available in the provided search results.

-

A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. (2022). ResearchGate. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

Sources

- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 5. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2-naphthoic acid, a derivative of naphthoic acid, is a molecule of interest in organic synthesis and medicinal chemistry. Naphthoic acid and its derivatives serve as intermediates in the production of pharmaceuticals, dyes, and other organic compounds.[1][2] The physical properties of such compounds, including melting point and solubility, are critical parameters that influence their purification, formulation, and biological activity. This guide provides a detailed examination of the known physical properties of this compound and outlines standardized protocols for their experimental determination.

Physical Properties of this compound

The physical characteristics of a compound are foundational to its application in research and development. Below is a summary of the available data for this compound.

| Property | Value | Source(s) |

| Melting Point | 167-171 °C | [3] |

| Molecular Formula | C₁₃H₁₂O₄ | [3][4] |

| Molecular Weight | 232.23 g/mol | [4] |

| Appearance | Off-white to beige powder (typical for related compounds) | [1] |

| Solubility | A qualitative assessment is provided in the experimental section. |

Experimental Determination of Physical Properties

Accurate and reproducible determination of physical properties is paramount in scientific research. The following sections detail the methodologies for ascertaining the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

This protocol describes the use of a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely crush the this compound sample using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample into a column of 1-2 mm in height.[6][7]

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to estimate the approximate melting point.

-

Accurate Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a slow and steady increase, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).[8]

-

-

Repeatability: For accuracy, perform at least two measurements.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. A systematic approach to solubility testing in a range of solvents provides valuable information about the polarity and functional groups of a molecule.[9][10]

This protocol outlines a qualitative assessment of solubility in common laboratory solvents.

Materials:

-

This compound sample

-

Small test tubes

-

Graduated pipettes or cylinders

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Ethanol, Acetone, Dichloromethane, Hexane, 5% aq. Sodium Hydroxide (NaOH), 5% aq. Hydrochloric Acid (HCl)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a series of clean, dry test tubes.[9][10]

-

Solvent Addition: To each test tube, add 0.75 mL of a single solvent in small portions.[9][10]

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 30-60 seconds to facilitate dissolution.[9][11]

-

Observation: Observe the mixture against a contrasting background.

-

Acid-Base Reactivity:

-

Record Observations: Systematically record the solubility of this compound in each solvent.

Diagram of Solubility Testing Workflow

Caption: General Workflow for Qualitative Solubility Testing.

Conclusion

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Experiment (1) determination of melting points. (2021, September 19).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility test/ Organic lab. (2021, April 29).

- Experiment 1 - Melting Points. (n.d.).

- Determination of Melting Point. (n.d.).

- Chemical Properties of 1-Naphthoic acid, 2-naphthyl ester. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound. (2025, May 20).

- 2-Naphthoic acid. (n.d.).

- CAS 89-35-0 3,5-Dihydroxy-2-naphthoic acid. (n.d.).

- 1-Naphthoic acid | 86-55-5. (2025, January 27).

- 2-Naphthoic acid 93-09-4 wiki. (n.d.).

- Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry. (2020, October 1).

- 3 5-DIMETHOXY-2-NAPHTHOIC ACID 97 | 98410-68-5. (n.d.).

- 3,5-DIHYDROXY-2-NAPHTHOIC ACID | 89-35-0. (n.d.).

- This compound | C13H12O4 | CID 1253521. (n.d.).

- This compound 97 98410-68-5. (n.d.).

- This compound. (n.d.).

- 3-METHOXY-2-NAPHTHOIC ACID CAS#: 883-62-5. (n.d.).

- 3-Methoxy-2-naphthoic acid 98 883-62-5. (n.d.).

- 3,5-Dihydroxy-2-naphthoic acid 97 89-35-0. (n.d.).

Sources

- 1. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

Spectroscopic Analysis of 3,5-Dimethoxy-2-naphthoic Acid: A Technical Overview

A comprehensive spectroscopic guide to 3,5-Dimethoxy-2-naphthoic acid (CAS No. 98410-68-5), detailing its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides an in-depth analysis for researchers and professionals in synthetic chemistry and drug development.

Introduction: The Compound

This compound is a polysubstituted naphthalene derivative. Its molecular structure, featuring a carboxylic acid and two methoxy groups on the naphthalene core, presents a unique electronic and steric environment. Understanding its precise chemical structure is paramount for its application in medicinal chemistry and materials science. Spectroscopic analysis provides the definitive confirmation of its identity and purity. The molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol .[1][2][3]

The structural confirmation of such molecules relies on a synergistic application of multiple analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data for further structural insight.

Below is a visualization of the molecular structure and the numbering convention used for spectral assignments.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predicted data based on structure-property relationships are presented below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |

| ~7.8 - 8.2 | Singlet | 1H | H-1 | The H-1 proton is deshielded by the anisotropic effect of the adjacent carboxylic acid group. |

| ~7.2 - 7.6 | Multiplet | 2H | H-6, H-7 | These aromatic protons on the unsubstituted ring are expected in the typical aromatic region. |

| ~7.0 - 7.2 | Doublet | 1H | H-8 | This proton is part of the unsubstituted aromatic ring system. |

| ~6.8 - 7.0 | Singlet | 1H | H-4 | The H-4 proton is shielded by the two adjacent methoxy groups. |

| ~3.9 - 4.1 | Singlet | 3H | OCH₃ (C-3) | Protons of the methoxy group at the C-3 position. |

| ~3.8 - 4.0 | Singlet | 3H | OCH₃ (C-5) | Protons of the methoxy group at the C-5 position. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~168 - 172 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~155 - 160 | C-3, C-5 | Aromatic carbons directly attached to the electron-donating methoxy groups are shifted downfield. |

| ~130 - 135 | C-8a, C-4a | Quaternary carbons at the ring fusion. |

| ~125 - 130 | C-7, C-8 | Aromatic CH carbons on the unsubstituted ring. |

| ~120 - 125 | C-2, C-6 | Carbons influenced by their position relative to the substituents. |

| ~105 - 110 | C-1, C-4 | Aromatic CH carbons shielded by the methoxy groups. |

| ~55 - 57 | OCH₃ (at C-3, C-5) | The carbons of the two methoxy groups are expected in this typical range.[4] |

Experimental Protocol: NMR Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its carboxylic acid and dimethoxy-naphthalene structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 1580-1620 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1000-1100 | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |

| ~2850, ~2950 | C-H stretch | Methoxy (CH₃) |

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common technique for solid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application : Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : Perform an automatic baseline correction and peak picking.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺) : The molecular weight is 232.23. In a high-resolution mass spectrum (HRMS), the exact mass would be observed at m/z 232.0736, corresponding to the molecular formula C₁₃H₁₂O₄.[1]

-

Key Fragmentation Pathways :

-

Loss of a hydroxyl radical (-•OH, 17 Da) to give a fragment at m/z 215.

-

Loss of a methoxy radical (-•OCH₃, 31 Da) to give a fragment at m/z 201.

-

Loss of carbon monoxide (-CO, 28 Da) from the acylium ion at m/z 215 to give a fragment at m/z 187.

-

Decarboxylation (-COOH, 45 Da) to give a fragment at m/z 187.

-

Sources

- 1. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3,5-二甲氧基-2-萘酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,5-Dimethoxy-2-naphthoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxy-2-naphthoic acid, a synthetically derived naphthalene carboxylic acid, represents a unique molecular scaffold with potential applications in medicinal chemistry and materials science. Its rigid bicyclic aromatic core, substituted with two methoxy groups and a carboxylic acid moiety, provides a platform for the development of novel compounds with tailored properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, serving as a valuable resource for researchers and professionals in the field.

Physicochemical Properties

This compound presents as a white to yellow crystalline powder. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 98410-68-5 | [1] |

| Molecular Formula | C₁₃H₁₂O₄ | [1][2] |

| Molecular Weight | 232.23 g/mol | [2] |

| Melting Point | 167-171 °C | [1] |

| IUPAC Name | 3,5-dimethoxynaphthalene-2-carboxylic acid | [2] |

| Appearance | White to yellow powder or crystals |

Discovery and Historical Synthesis

The first documented synthesis of this compound appears to be detailed in a 1955 publication in the Journal of the American Chemical Society by B. R. Baker, R. E. Schaub, and J. H. Williams.[3] Their work on the synthesis of puromycin, an aminonucleoside antibiotic, led to the development of various synthetic intermediates, including derivatives of ribose.[3] While the primary focus of their research was not on naphthoic acid derivatives, their extensive investigation into synthetic methodologies likely encompassed the preparation of this compound as part of a broader exploration of chemical space.

The synthesis of naphthoic acid derivatives, in general, has been a subject of interest for over a century, with various methods being developed for their preparation. These methods often involve the carboxylation of naphthalenes or the oxidation of alkylnaphthalenes.[4] For instance, 2,3-naphthalenedicarboxylic acid can be synthesized by the oxidation of 2,3-dimethylnaphthalene.[4] Another common approach involves the use of organometallic reagents, such as the reaction of a bromo-substituted naphthalene with t-butyllithium followed by quenching with dry ice (carbon dioxide), to introduce the carboxylic acid group.[5] The methylation of hydroxy-naphthoic acids is also a viable route to obtain methoxy-substituted analogues.

Synthetic Protocols

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Hydroxylation of a Naphthalene Precursor: A suitable di-substituted naphthalene precursor would be subjected to hydroxylation to introduce two hydroxyl groups at the 3 and 5 positions. This could potentially be achieved through various methods, including electrophilic aromatic substitution followed by conversion of the introduced functional groups to hydroxyls.

-

Carboxylation: The resulting 3,5-dihydroxynaphthalene would then undergo carboxylation at the 2-position. A Kolbe-Schmitt type reaction, involving the treatment of the di-naphthol with sodium hydroxide and carbon dioxide under pressure and heat, could be a viable method.

-

Methylation: The hydroxyl groups of the newly formed 3,5-dihydroxy-2-naphthoic acid would be methylated. This is typically achieved by reacting the dihydroxy acid with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate in an appropriate solvent like acetone.

-

Purification: The final product, this compound, would be purified using standard techniques such as recrystallization or column chromatography to yield a pure crystalline solid.

Spectroscopic Characterization (Predicted)

While specific, experimentally obtained spectra for this compound were not found in the initial searches, its expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring system, with their chemical shifts and coupling patterns being indicative of their positions relative to the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. Two sharp singlets corresponding to the protons of the two methoxy groups would also be present, likely in the region of 3.8-4.0 ppm. A broad singlet for the acidic proton of the carboxylic acid would be observed at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbon atoms of the naphthalene ring would appear in the aromatic region (typically 110-160 ppm), with the carbons attached to the methoxy and carboxylic acid groups showing characteristic chemical shifts. The carbonyl carbon of the carboxylic acid would resonate at a downfield position (around 170-180 ppm), and the two methoxy carbons would appear as sharp signals around 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching vibration would be observed around 1680-1710 cm⁻¹. C-O stretching bands for the methoxy groups would be present in the 1250-1000 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and methoxy groups (CH₃O).

Applications and Future Directions

While this compound is commercially available as a research chemical, specific applications documented in the scientific literature are sparse. [6]However, the broader class of naphthoic acid derivatives has shown significant utility in various fields, suggesting potential avenues for the application of this particular molecule.

Potential as a Building Block in Medicinal Chemistry:

Naphthalene-based compounds are recognized as versatile platforms in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [7]The structurally related compound, 3,5-dihydroxy-2-naphthoic acid, has been investigated as a lead compound for designing lactate dehydrogenase (LDH) specific inhibitors for the treatment of babesiosis, a parasitic disease. [8]This suggests that this compound could serve as a valuable starting material or scaffold for the synthesis of novel therapeutic agents. Its methoxy groups could be strategically demethylated to reveal hydroxyl functionalities for further chemical modification or to act as hydrogen bond donors in interactions with biological targets.

Role in Materials Science:

Naphthoic acids and their derivatives are also utilized in the synthesis of advanced materials. For example, 6-hydroxy-2-naphthoic acid is a key monomer in the production of high-performance liquid crystal polymers. [9][10]The rigid and planar structure of the naphthalene core imparts desirable thermal and mechanical properties to polymers. This compound, with its specific substitution pattern, could be explored as a monomer or a modifying agent in the development of new polymers with unique optical or electronic properties.

Conclusion

This compound, since its likely first synthesis in the mid-20th century, has remained a compound primarily of interest to the research community as a synthetic building block. While its direct applications are not yet widely reported, its structural similarity to other biologically active and materially important naphthoic acid derivatives points towards a promising future. Further research into the synthesis of novel derivatives and the exploration of their biological and material properties is warranted to fully unlock the potential of this intriguing molecule.

References

- Current time information in Aurangabad, IN. (n.d.). Google.

-

Baker, B. R., Schaub, R. E., & Williams, J. H. (1955). Puromycin. Synthetic Studies. VIII. Synthesis of 3-Amino-3-deoxy-D-ribofuranoside Derivatives. A Second Synthesis of 3-Amino-3-deoxy-D-ribose. Journal of the American Chemical Society, 77(1), 7–12. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 1, 2026, from [Link]

-

Supporting Information for. (n.d.). Beilstein Journals. Retrieved January 1, 2026, from [Link]

-

Yu, L., et al. (2020). Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug. Frontiers in Pharmacology, 10, 1663. [Link]

-

This compound (98410-68-5). (n.d.). ChemSynthesis. Retrieved January 1, 2026, from [Link]

-

Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. (n.d.). PrepChem.com. Retrieved January 1, 2026, from [Link]

-

Organic Syntheses Collective Volume 5. (n.d.). Scribd. Retrieved January 1, 2026, from [Link]

-

3,5-Dihydroxy-2-naphthoic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

- Asif, M. (2022). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Oriental Journal of Chemistry, 38(4), 834-866.

- Easton, C. J., & Ward, C. M. (1985). Regioselectivity in Formations of Amidocarboxy-substituted Free Radicals.

- Bittman, R., & Qin, D. (2002). 1,4-Dimethoxynaphthalene-2-methyl ('DIMON'), an oxidatively labile protecting group for synthesis of polyunsaturated lipids.

- Banerjee, A. K., & Chinea, K. (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. MOJ Biorg Org Chem, 1(5), 145-146.

- Flourat, A. L., et al. (2022). A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. Green Chemistry Letters and Reviews, 15(3), 557-571.

- Wang, Y., et al. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Journal of Chemical Research, 41(4), 239-240.

- Friedman, L. (1962). 2,3-naphthalenedicarboxylic acid. Organic Syntheses, 42, 73.

-

Flourat, A. L., et al. (2022). A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. ResearchGate. Retrieved from [Link]

-

Methyl 3,5-dimethoxy-2-naphthoate (C14H14O4). (n.d.). PubChemLite. Retrieved January 1, 2026, from [Link]

-

3,5-Dimethoxybenzaldehyde. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

2-Naphthalenecarboxylic acid. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

- Ireland, R. E., et al. (1985). The Convergent Synthesis of Polyether Ionophore Antibiotics: The Synthesis of the Monensin Spiroketal. Journal of the American Chemical Society, 107(11), 3271-3285.

- Adhikary, A., et al. (2019). Prehydrated One-Electron Attachment to Azido-Modified Pentafuranoses: Aminyl Radical Formation, Rapid H-Atom Transfer and Subsequent Ring Opening. The Journal of Physical Chemistry B, 123(45), 9635-9644.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. madridge.org [madridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. 3,5-DIHYDROXY-2-NAPHTHOIC ACID(89-35-0) 13C NMR spectrum [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Potential of 3,5-Dimethoxy-2-naphthoic Acid: A Technical Guide to Emerging Research Frontiers

Introduction: Beyond a Simple Naphthalene Derivative

3,5-Dimethoxy-2-naphthoic acid, a seemingly unassuming aromatic carboxylic acid, represents a scaffold of untapped potential for researchers, scientists, and drug development professionals. With the molecular formula C₁₃H₁₂O₄ and a molar mass of 232.236 g/mol , this compound, identified by CAS number 98410-68-5, possesses a unique substitution pattern on its naphthalene core that warrants deeper investigation[1][2]. While direct biological data on this specific molecule is sparse, a comprehensive analysis of its structural analogues reveals a compelling case for its exploration in diverse therapeutic and materials science domains. This guide eschews a rigid template, instead offering a fluid, logic-driven exploration of high-potential research avenues, grounded in established scientific principles and bolstered by actionable experimental frameworks.

The naphthalene moiety is a well-established pharmacophore, present in numerous FDA-approved drugs and natural products with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4]. The strategic placement of methoxy and carboxylic acid groups on the this compound backbone provides crucial handles for chemical modification and influences its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for biological interactions. This guide will illuminate the most promising research trajectories for this intriguing molecule, providing the scientific rationale and detailed methodologies to empower its exploration.

I. Potential Research Area 1: Exploration as an Anticancer Agent

The fight against cancer perpetually seeks novel chemical entities that can selectively target tumor cells. The naphthalene scaffold is a recurring motif in oncology, with derivatives like naphthoquinones showing promise as inhibitors of key cancer-related enzymes[5].

A. Rationale: Targeting Cancer Metabolism through Pyruvate Kinase M2 (PKM2) Inhibition

A compelling avenue of research for this compound lies in its potential to modulate cancer metabolism. The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in the glycolytic pathway and is highly expressed in cancer cells, playing a pivotal role in providing the anabolic precursors necessary for rapid cell proliferation[5]. Structurally related naphthoquinone derivatives have been identified as inhibitors of PKM2, suggesting that the naphthalene core of this compound could serve as a foundational structure for the design of novel PKM2 inhibitors[5]. The methoxy groups at the 3 and 5 positions may influence binding affinity and selectivity for the target enzyme.

B. Proposed Research Workflow

A systematic investigation into the anticancer potential of this compound would involve a multi-stage approach, from initial in vitro screening to more complex cellular and in vivo models.

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

C. Detailed Experimental Protocol: PKM2 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PKM2.

-

Materials:

-

Recombinant human PKM2 enzyme.

-

Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP), Lactate dehydrogenase (LDH), NADH.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂).

-

This compound (dissolved in DMSO).

-

Positive control inhibitor (e.g., Shikonin).

-

96-well microplate and plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, NADH, ADP, and LDH.

-

Add the test compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding PKM2 enzyme and PEP.

-

Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

II. Potential Research Area 2: Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Naphthalene derivatives have a documented history of antimicrobial activity, making this compound a candidate for further exploration in this field[6][7].

A. Rationale: Leveraging the Naphthalene Scaffold for Antibacterial and Antifungal Activity

The lipophilic nature of the naphthalene ring can facilitate the penetration of microbial cell membranes. The carboxylic acid moiety can be crucial for interacting with bacterial enzymes or other cellular components. Furthermore, analogues such as 6-hydroxy-5,7-dimethoxy-2-naphthoic acid have reported antimicrobial activity[8][9]. By systematically evaluating this compound against a panel of pathogenic bacteria and fungi, its potential as a lead compound for a new class of antimicrobials can be ascertained.

B. Proposed Research Workflow

The investigation into the antimicrobial properties of this compound should follow a standard pipeline for antimicrobial drug discovery.

Caption: A streamlined workflow for the discovery and development of this compound as an antimicrobial agent.

C. Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

This compound (dissolved in DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

96-well microplates.

-

Spectrophotometer or visual inspection.

-

-

Procedure:

-

Prepare a twofold serial dilution of this compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

III. Potential Research Area 3: A Bio-based Building Block for Advanced Materials

Beyond its potential therapeutic applications, this compound can be explored as a renewable building block for the synthesis of high-performance polymers and functional materials.

A. Rationale: Harnessing the Rigid Naphthalene Core for Polymer Synthesis

The rigid and aromatic structure of the naphthalene core can impart desirable properties such as high thermal stability, mechanical strength, and specific optical or electronic characteristics to polymers. Structurally similar compounds, like 6-hydroxy-2-naphthoic acid, are used in the production of high-value liquid crystal polymers[8]. The presence of both a carboxylic acid and methoxy groups on this compound provides versatile handles for polymerization reactions.

B. Proposed Research Pathway

The exploration of this compound in materials science would involve its incorporation into various polymer backbones and the subsequent characterization of the resulting materials.

Caption: A logical progression for the development of novel polymers from this compound.

Conclusion: A Call to Investigation

This compound stands at the cusp of scientific discovery. While its own biological and material properties remain largely uncharacterized, the wealth of data on its structural analogues provides a strong impetus for its investigation. The research avenues outlined in this guide—from anticancer and antimicrobial drug discovery to the development of advanced materials—represent fertile ground for innovation. It is through the rigorous application of the proposed experimental frameworks that the true potential of this intriguing molecule can be unlocked, paving the way for new therapeutic interventions and technological advancements.

References

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C13H12O4 | CID 1253521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Part 1: Core Compound Profile: 3,5-Dimethoxy-2-naphthoic Acid

An In-depth Technical Guide to 3,5-Dimethoxy-2-naphthoic Acid and its Derivatives for Drug Discovery and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed exploration of this compound, a versatile scaffold in medicinal chemistry. The document covers its fundamental properties, synthesis, derivatization strategies, and potential therapeutic applications, with a focus on providing actionable, field-proven insights.

Physicochemical Properties

This compound is a naphthoic acid derivative with the chemical formula C₁₃H₁₂O₄.[1][][3] Its foundational properties are pivotal for its handling, reactivity, and role as a precursor in synthesis.

| Property | Value | Source |

| Molecular Weight | 232.23 g/mol | [1][][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 167-171 °C | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO | |

| CAS Number | 98410-68-5 | [][3] |

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step. While various synthetic routes exist, a common and reliable laboratory-scale method involves the ortho-lithiation of 1,3-dimethoxynaphthalene followed by carboxylation. This approach is favored for its regioselectivity and good yields.